ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyloxycarbonyl group is introduced via a protection step to ensure the stability of the amino group during subsequent reactions. The final esterification step involves the reaction of the triazole derivative with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The benzyloxycarbonyl group can serve as a protective group, ensuring the stability of the compound during biochemical interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate: Lacks the benzyloxycarbonyl group, which may affect its stability and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Benzyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate: Contains a benzyl ester group, which may affect its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(phenylmethoxycarbonylaminomethyl)-1H-1,2,4-triazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-21-13(19)12-16-11(17-18-12)8-15-14(20)22-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOVBQNSNPTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.